

# Comparative study of thermal properties of polyimides from different aromatic diamines

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A Comparative Study of the Thermal Properties of Polyimides Derived from Different Aromatic Diamines

## Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.<sup>[1][2]</sup> These properties make them indispensable in various demanding applications, including aerospace, electronics, and automotive industries. The thermal characteristics of polyimides are intricately linked to their molecular structure, particularly the chemical nature of the aromatic diamine and dianhydride monomers used in their synthesis. This guide provides a comparative analysis of the thermal properties of polyimides synthesized from different aromatic diamines, supported by experimental data and detailed methodologies.

The structure of the aromatic diamine significantly influences the polymer chain's rigidity, packing efficiency, and intermolecular interactions, which in turn dictate the material's response to thermal stress. This guide will focus on comparing polyimides derived from three common aromatic diamines: 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), and m-phenylenediamine (MPD), while keeping the dianhydride component constant to isolate the effect of the diamine structure.

## Comparative Thermal Properties

The key thermal properties discussed in this guide are the Glass Transition Temperature (T<sub>g</sub>), Decomposition Temperature (T<sub>d</sub>), and the Coefficient of Thermal Expansion (CTE). These parameters are critical for determining the operational limits and dimensional stability of polyimide-based components.

## Data Presentation

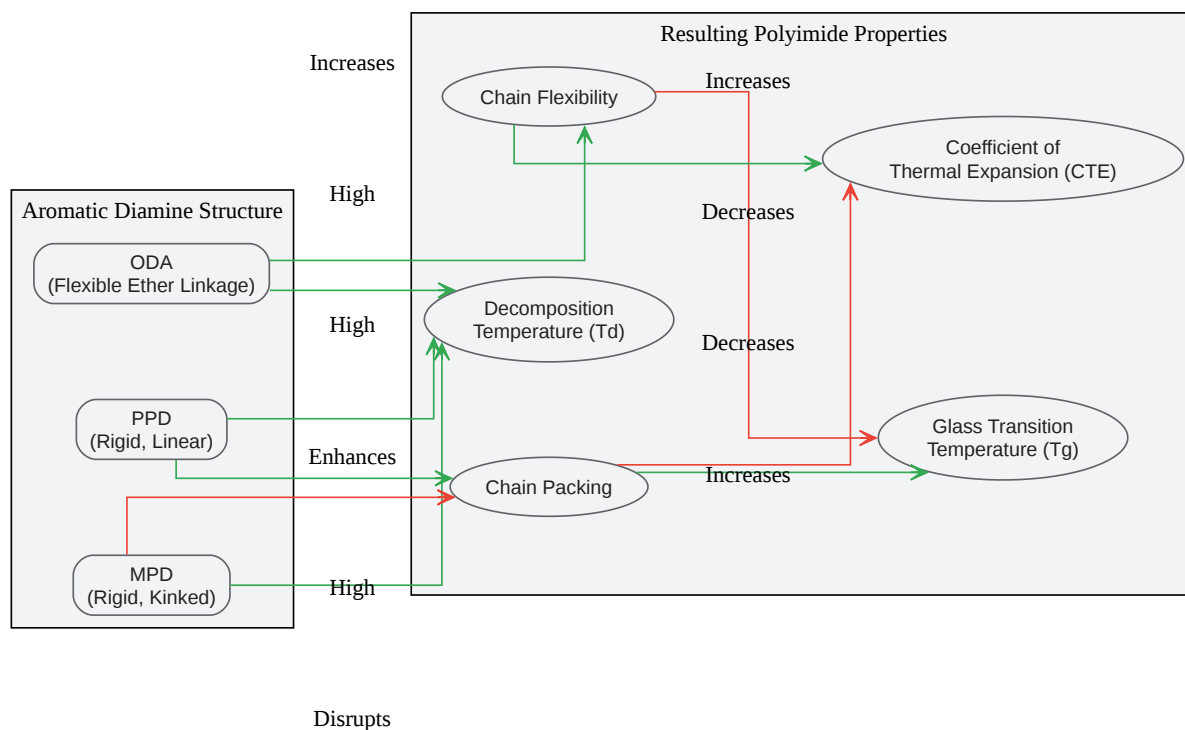
The following table summarizes the thermal properties of polyimides synthesized from pyromellitic dianhydride (PMDA) and different aromatic diamines.

Aromatic Diamine	Diamine Structure	Glass Transition Temperature (T <sub>g</sub> ) (°C)	5% Weight Loss Temperature (T <sub>d</sub> ) (°C)	Coefficient of Thermal Expansion (CTE) (ppm/K)
4,4'-Oxydianiline (ODA)	302 <sup>[1]</sup>	~583	34 <sup>[3]</sup>	
p-Phenylenediamine (PPD)	>400	~515	0-3 <sup>[4]</sup>	
m-Phenylenediamine (MPD)	315	>500	-	

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison is most accurate when data is generated under identical test conditions. The CTE for PPD-based polyimides can be exceptionally low due to the rigid-rod nature of the polymer chain.<sup>[4]</sup> Data for the CTE of MPD-based polyimides was not readily available in the initial search and would require further investigation for a direct comparison.

## Structure-Property Relationships

The variation in thermal properties among polyimides derived from different aromatic diamines can be attributed to their distinct molecular architectures. The following diagram illustrates the relationship between the diamine structure and the resulting thermal properties.



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Caption: Relationship between aromatic diamine structure and polyimide thermal properties.

- ODA: The flexible ether linkage in ODA imparts greater chain flexibility, which generally leads to a lower glass transition temperature compared to more rigid diamines. However, it maintains high thermal stability.
- PPD: The linear and rigid structure of PPD promotes efficient chain packing and strong intermolecular interactions. This results in polyimides with exceptionally high glass transition temperatures and very low coefficients of thermal expansion.[4]

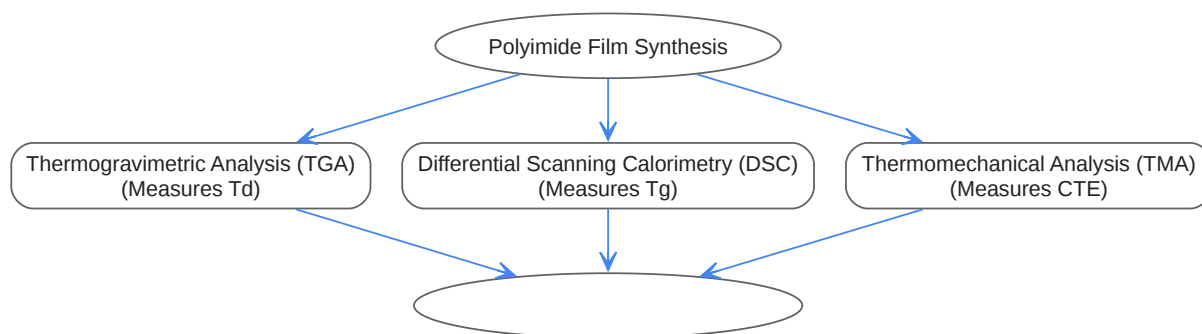
- MPD: The meta-linkage in MPD creates a kink in the polymer backbone, which can disrupt the ordered packing of the polymer chains. This can lead to a slightly lower Tg compared to its para-linked counterpart (PPD).

## Experimental Protocols

Accurate and reproducible characterization of thermal properties is crucial. The following are detailed methodologies for the key experiments cited in this guide.

## Experimental Workflow

The general workflow for characterizing the thermal properties of polyimides is depicted in the following diagram.



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Caption: Experimental workflow for thermal characterization of polyimides.

## Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the polyimide.

Methodology:

- A small sample of the polyimide film (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.<sup>[5]</sup>

- The sample is heated in a TGA instrument under a controlled atmosphere, usually nitrogen or air, to prevent oxidative degradation.[\[6\]](#)[\[7\]](#)
- The temperature is ramped at a constant heating rate, commonly 10 °C/min or 20 °C/min.[\[5\]](#)[\[8\]](#)
- The weight of the sample is continuously monitored as a function of temperature.
- The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[\[8\]](#)[\[9\]](#)

## Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

- A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in the DSC instrument.[\[10\]](#)
- An empty, sealed aluminum pan is used as a reference.
- The sample is subjected to a controlled temperature program, which usually involves an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan.
- A typical heating rate is 10 °C/min.[\[5\]](#)[\[10\]](#)
- The glass transition is observed as a step-like change in the heat flow curve.[\[11\]](#) The Tg is typically determined as the midpoint of this transition.[\[11\]](#)

## Thermomechanical Analysis (TMA)

Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide film.

Methodology:

- A rectangular strip of the polyimide film with known dimensions is mounted in the TMA instrument.
- A small, constant force is applied to the film using a probe, typically in expansion or penetration mode.[12]
- The sample is heated at a constant rate, for example, 5 °C/min, under a nitrogen atmosphere.[9][13]
- The change in the sample's dimension (length) is measured as a function of temperature.
- The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range, often between 50 °C and 250 °C.[9]

## Conclusion

The choice of aromatic diamine is a critical factor in tailoring the thermal properties of polyimides. Rigid and linear diamines like p-phenylenediamine lead to polyimides with superior thermal stability and dimensional control, as evidenced by their high Tg and low CTE values. Conversely, the incorporation of flexible linkages, as seen in 4,4'-oxydianiline, can enhance processability while still maintaining excellent thermal decomposition temperatures. This comparative guide highlights the fundamental structure-property relationships that govern the thermal behavior of these advanced materials, providing a valuable resource for researchers and engineers in the selection and design of polyimides for specific high-temperature applications.

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